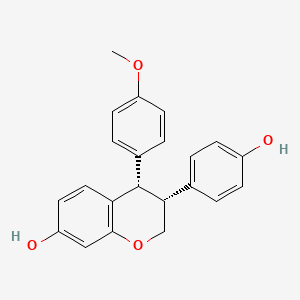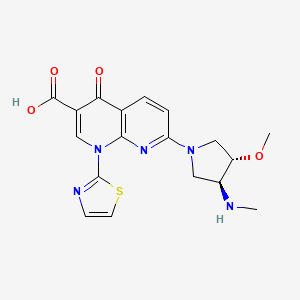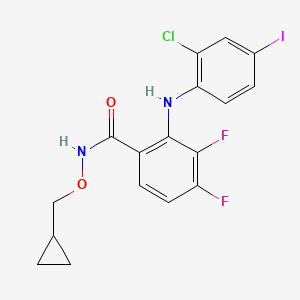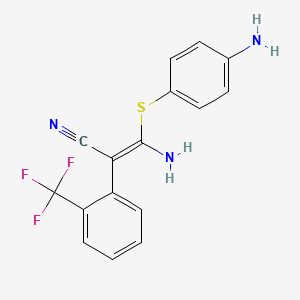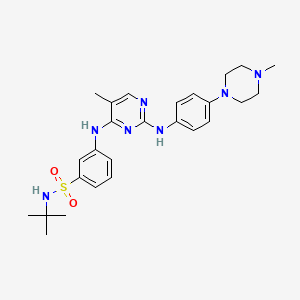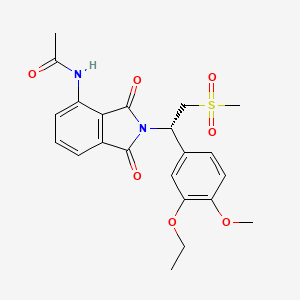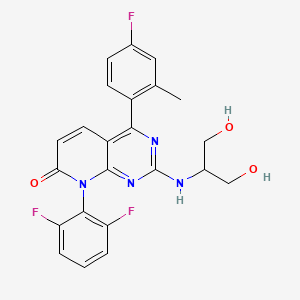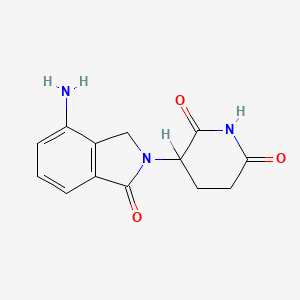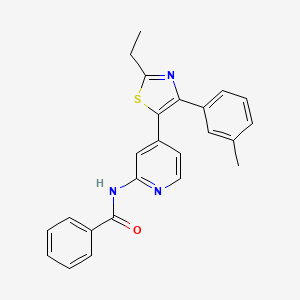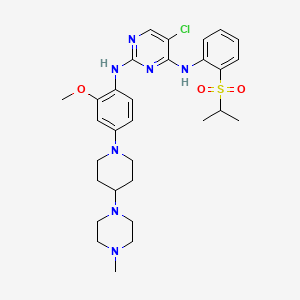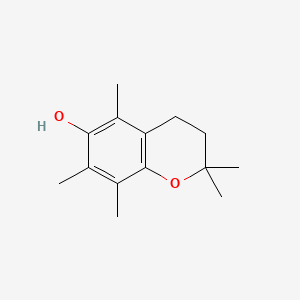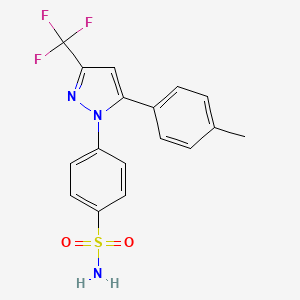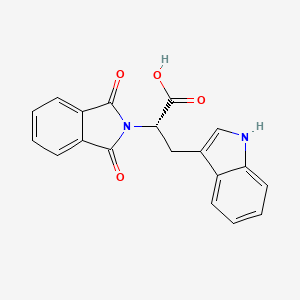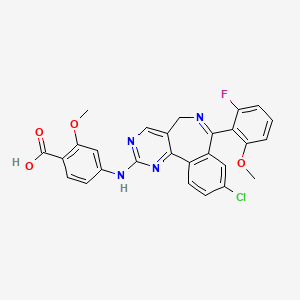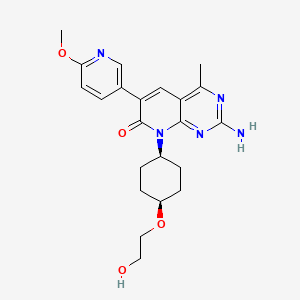
PF-04691502
描述
PF-04691502 是一种有效的、选择性的口服磷酸肌醇3-激酶 (PI3K) 和雷帕霉素哺乳动物靶蛋白 (mTOR) 激酶抑制剂。 该化合物已显示出显著的抗肿瘤活性,目前正在研究其在癌症治疗中的潜力 .
科学研究应用
PF-04691502 具有广泛的科学研究应用:
化学: 用作研究 PI3K 和 mTOR 通路的工具化合物。
生物学: 研究其在细胞生长、增殖和存活中的作用。
医学: 探索其在治疗各种癌症的潜力,包括那些具有 PI3K 突变和 PTEN 缺失的癌症。
工业: 用于开发靶向癌症疗法
作用机制
PF-04691502 通过抑制 PI3K 和 mTOR 激酶的活性发挥作用。这些激酶在调节细胞生长、增殖和存活中起着至关重要的作用。通过抑制这些途径,this compound 诱导癌细胞的细胞周期停滞和凋亡。 该化合物专门靶向 PI3K 和 mTOR 的 ATP 结合位点,导致下游信号通路的抑制 .
生化分析
Biochemical Properties
PF-04691502 potently inhibits recombinant class I PI3K and mTOR in biochemical assays . It interacts with human PI3Kα, β, δ, γ, and mTOR with Ki values of 1.8, 2.1, 1.6, 1.9, and 16 nM, respectively . It suppresses the transformation of avian fibroblasts mediated by wild-type PI3K γ, δ, or mutant PI3Kα .
Cellular Effects
This compound has shown to reduce phosphorylation of AKT T308 and AKT S473 in PIK3CA-mutant and PTEN-deleted cancer cell lines . This leads to the inhibition of cell proliferation . It also inhibits mTORC1 activity in cells . This compound induces cell cycle G1 arrest, concomitant with upregulation of p27 Kip1 and reduction of Rb .
Molecular Mechanism
This compound is an ATP-competitive PI3K/mTOR dual inhibitor . It inhibits the activation of PI3K and mTOR downstream effectors including AKT, FKHRL1, PRAS40, p70S6K, 4EBP1, and S6RP . Short-term exposure to this compound predominantly inhibits PI3K, whereas mTOR inhibition persists for 24 to 48 hours .
Temporal Effects in Laboratory Settings
The effect of this compound was measured in a time-dependent manner at 1, 7, and 24 hours post 10 mg/kg dose . Phosphorylation of AKTS473, PRAS40, 4EBP1, and S6RP was inhibited up to 7 hours after dosing .
Dosage Effects in Animal Models
In animal models, this compound treatment resulted in a transient lymphocytosis, followed by a clear reduction in tumor in the blood, bone marrow, spleen, and lymph nodes . Antitumor activity was observed in U87 (PTEN null), SKOV3 (PIK3CA mutation), and gefitinib- and erlotinib-resistant non–small cell lung carcinoma xenografts .
Metabolic Pathways
This compound is involved in the PI3K/Akt/mTOR pathway, which is one of the principal signaling mechanisms regulating cell survival, growth, proliferation, metabolism, and motility . It inhibits the activation of PI3K and mTOR downstream effectors including AKT, FKHRL1, PRAS40, p70S6K, 4EBP1, and S6RP .
Transport and Distribution
Preliminary pharmacokinetic data indicate that this compound is eliminated with a half-life of approximately 11–15 hours, with low clearance and a relatively high volume of distribution .
Subcellular Localization
Given its role as an inhibitor of PI3K and mTOR, it is likely to be found in the cytoplasm where these kinases are located and exert their functions .
准备方法
PF-04691502 的合成涉及多个步骤,包括关键中间体的形成及其在特定条件下的后续反应。详细的合成路线和工业生产方法属于专有信息,并未公开披露。 已知该化合物是通过一系列化学反应合成的,以确保其高纯度和效力 .
化学反应分析
PF-04691502 会发生各种化学反应,包括:
氧化和还原: 这些反应对于修饰化合物中的官能团至关重要。
取代反应: 这些反应中常用的试剂包括卤素和亲核试剂。
相似化合物的比较
PF-04691502 由于其对 PI3K 和 mTOR 激酶的双重抑制而具有独特性。类似的化合物包括:
BEZ235: 另一种具有类似抗肿瘤活性的双重 PI3K/mTOR 抑制剂。
GDC-0980: 一种具有不同化学结构但具有类似生物学效应的双重抑制剂。
属性
IUPAC Name |
2-amino-8-[4-(2-hydroxyethoxy)cyclohexyl]-6-(6-methoxypyridin-3-yl)-4-methylpyrido[2,3-d]pyrimidin-7-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27N5O4/c1-13-17-11-18(14-3-8-19(30-2)24-12-14)21(29)27(20(17)26-22(23)25-13)15-4-6-16(7-5-15)31-10-9-28/h3,8,11-12,15-16,28H,4-7,9-10H2,1-2H3,(H2,23,25,26) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDLYKKIQACFMJG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C=C(C(=O)N(C2=NC(=N1)N)C3CCC(CC3)OCCO)C4=CN=C(C=C4)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27N5O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901026004 | |
| Record name | 2-Amino-8-(trans-4-(2-hydroxyethoxy)cyclohexyl)-6-(6-methoxy-3-pyridinyl)-4-methyl-pyrido(2,3-d)pyrimidin-7(8H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901026004 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
425.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1013101-36-4 | |
| Record name | PF 04691502 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1013101364 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | PF-04691502 | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB11974 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | 2-Amino-8-(trans-4-(2-hydroxyethoxy)cyclohexyl)-6-(6-methoxy-3-pyridinyl)-4-methyl-pyrido(2,3-d)pyrimidin-7(8H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901026004 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | PF-04691502 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4W39NS61KI | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary target of PF-04691502?
A1: this compound is a dual inhibitor, targeting both PI3K and mTOR kinases. [, , , , ] It acts as an ATP-competitive inhibitor, binding to the ATP-binding sites of these kinases, thereby preventing their activity. []
Q2: How does this compound affect downstream signaling pathways?
A2: By inhibiting PI3K and mTOR, this compound effectively blocks downstream signaling through the PI3K/Akt/mTOR pathway. [, , , , , , ] This leads to the inhibition of key downstream effectors such as Akt, S6 ribosomal protein, and 4E-binding protein 1 (4E-BP1). [, , , ] Consequently, critical cellular processes like protein synthesis, cell survival, proliferation, and motility are disrupted. [, , , ]
Q3: Does this compound induce an mTORC2 feedback loop like other PI3K inhibitors?
A3: Unlike some PI3K inhibitors, this compound does not induce a positive feedback loop through mTOR complex 2 (mTORC2), which would reactivate pro-survival signaling. []
Q4: How does this compound affect apoptosis?
A4: this compound induces apoptosis in various cancer cell lines, including those derived from chronic lymphocytic leukemia (CLL), bladder cancer, gastric cancer, and neuroendocrine tumors (NETs). [, , , , ] This apoptosis is associated with the activation of caspases and cleavage of poly (ADP-ribose) polymerase (PARP). [, ] In CLL cells, this compound induces the expression of pro-apoptotic proteins Noxa and Puma. []
Q5: How does this compound affect tumor microenvironment signaling?
A5: In CLL, this compound has been shown to inhibit both anti-immunoglobulin M-induced signaling and to overcome stroma-induced survival signals and migratory stimuli from CXCL12. []
Q6: What are the key structural features of this compound that contribute to its activity and selectivity?
A6: this compound is a 4-methyl-pyrido-pyrimidine derivative. [] The aminopyrimidine moiety forms two hydrogen bonds to the kinase backbone, while the aromatic moiety at the 6-position binds in a hydrophobic pocket. [] The 4-methyl group on the pyrido-pyrimidine core confers excellent kinase selectivity. [] Optimization efforts have focused on introducing polar groups to the 8N side chain to enhance metabolic stability and solubility. []
Q7: How have modifications to the structure of this compound affected its activity?
A7: Structure-activity relationship (SAR) studies have shown that maintaining a small N-R group at the 2-position and an aromatic moiety at the 6-position is crucial for potency and selectivity. [] Introducing polar groups at the 8N side chain improves metabolic stability and solubility without compromising activity. []
Q8: What in vitro models have been used to study this compound?
A8: this compound has been extensively studied in a wide range of in vitro models, including cell lines derived from various cancers like ovarian cancer, glioblastoma, B-cell non-Hodgkin lymphoma, bladder cancer, neuroendocrine tumors, gastric cancer, breast cancer, head and neck squamous cell carcinoma, and acute myeloid leukemia. [, , , , , , , , , , , , , , , , , ] It has also been studied in patient-derived tumor spheroids, primary cell cultures, and cell lines with specific genetic alterations such as KRAS mutations and PTEN deletions. [, , , , , ]
Q9: What in vivo models have been used to evaluate the efficacy of this compound?
A9: Several in vivo models have been employed to assess the efficacy of this compound. These include xenograft models of ovarian cancer, glioblastoma, B-cell non-Hodgkin lymphoma, and head and neck squamous cell carcinoma, as well as a genetically engineered mouse model of ovarian cancer driven by KRAS activation and PTEN deletion. [, , , , , , , ] Furthermore, a syngeneic mouse xenograft model was used to study the combination of this compound with alisertib and anti-PD-L1 therapy in peripheral T-cell lymphoma. []
Q10: What are the key findings from in vivo studies of this compound?
A10: In vivo studies have demonstrated that this compound can significantly inhibit tumor growth in various xenograft models. [, , , , , , , ] It has also shown to prolong survival in a mouse model of ovarian cancer. [] Additionally, this compound effectively inhibits PI3K/mTOR signaling in vivo, as evidenced by the reduction of phosphorylated Akt and S6 ribosomal protein in tumor tissues. [, , , ] In a syngeneic PTCL mouse model, the combination of this compound with alisertib, anti-PD-L1 therapy, and vincristine resulted in complete tumor growth inhibition. []
Q11: Has this compound been evaluated in clinical trials?
A11: Yes, this compound has entered Phase I clinical trials for various cancer types. [, , , ] These trials primarily focus on safety and tolerability, but also aim to investigate preliminary efficacy.
Q12: What imaging techniques have been used to monitor the response to this compound in preclinical studies?
A12: FDG-PET imaging and small-animal ultrasound have been utilized to monitor the therapeutic response to this compound in preclinical models of ovarian cancer. [, ] FDG-PET imaging revealed that this compound dramatically reduced glucose metabolism, suggesting its potential as an imaging biomarker of target inhibition. []
Q13: Are there any known mechanisms of resistance to this compound?
A13: One mechanism of acquired resistance to this compound in KRAS-mutant colorectal cancer models involves increased signaling by the epidermal growth factor receptor (EGFR) and related ERBB family members. [] This increased EGFR expression is induced by this compound through the release of PI3K pathway-mediated inhibition of the transcription factor FOXO3a. []
Q14: Can combination therapy overcome resistance to this compound?
A14: Studies have shown that combining this compound with MEK inhibitors can overcome resistance and induce tumor regression in a KRAS-mutant, PTEN-deficient mouse model of ovarian cancer. [] Similarly, combining this compound with EGFR inhibitors can restore sensitivity in drug-resistant KRAS-mutant colorectal cancer cells. [] Combining this compound with alisertib and anti-PD-L1 therapy also shows significant antitumor effects in a syngeneic PTCL mouse model. []
Q15: What biomarkers have been investigated to predict efficacy or monitor treatment response to this compound?
A15: Several biomarkers have been explored in preclinical studies to assess response to this compound. These include:
- Phosphorylation status of key downstream effectors: Phosphorylated Akt (S473 and T308), phosphorylated S6 ribosomal protein (S240/244), and phosphorylated 4E-BP1 (T37/46) have been extensively used as pharmacodynamic markers of PI3K/mTOR pathway inhibition. [, , , , , , , , ]
- FDG-PET imaging: The reduction in glucose metabolism, as measured by FDG-PET imaging, has been suggested as a potential imaging biomarker for target inhibition by this compound. [, ]
- Gene expression signatures: In KRAS-mutant CRC models, this compound treatment induced a stem cell-like gene expression signature, which was also observed in KRAS-mutant patient-derived xenografts. [] This suggests that such gene expression profiles could potentially serve as a biomarker for drug-induced resistance.
- PD-L1 expression: In peripheral T-cell lymphoma, PD-L1 expression has been linked to uncontrolled proliferation and resistance to therapy. Combination treatment with alisertib, PI3K inhibitors, and vincristine significantly reduced PD-L1 expression and enhanced apoptosis. []
- Genetic alterations: PIK3CA mutations have been investigated as potential predictors of response to this compound in colorectal cancer and other tumor types. [, ] Similarly, PTEN loss and KRAS mutations have been associated with sensitivity to this compound in preclinical models. [, , ]
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


